2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole

Übersicht

Beschreibung

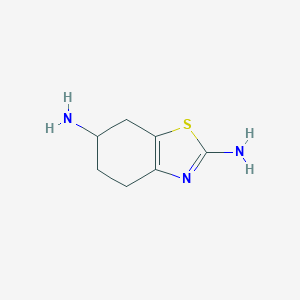

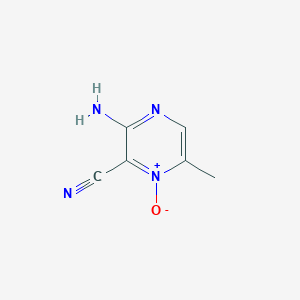

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole (DATBT) is a heterocyclic compound with a five-membered ring structure composed of two nitrogen atoms, one sulfur atom, and three carbon atoms. It is a white crystalline solid with a melting point of 180 °C and a molecular weight of 191.24 g/mol. DATBT is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and insecticides. It is also used as a building block for the synthesis of other heterocycles, such as benzimidazoles. DATBT has been studied for its potential applications in the medical and scientific fields.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Applications

- 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole serves as an important chiral intermediate in the synthesis of Pramipexole, a dopamine D2 subfamily receptor agonist used for treating Parkinson's disease. A novel scalable synthesis process involving this compound has been developed, enhancing the efficiency and yield of Pramipexole production (Živec et al., 2010).

Corrosion Inhibition

- Research indicates that 2,6-diaminobenzothiazole is an effective corrosion inhibitor for mild steel in acidic environments. It exhibits high inhibition efficiency, acting as a mixed-type inhibitor, with adsorption following Langmuir and Temkin adsorption isotherms (Rekha et al., 2016).

Chiral Discrimination and Thermodynamics

- The compound has been studied for its chiral discrimination properties on a Chiralpak AD column. The impact of various additives to the mobile phase on retention and enantioselectivity has been investigated, providing insights into the physicochemical mechanisms of chiral recognition (Kamieńska-Duda et al., 2008).

Material Science and Energetic Materials

- It has been used in the synthesis of high-performing energetic materials, contributing to the development of substances with explosive properties comparable to known high explosives (Klapötke et al., 2012).

Antileukemic Agents

- Novel derivatives of this compound have shown promising results as antileukemic agents, indicating their potential in cancer treatment (Prasanna et al., 2010).

Crystallography and Nonlinear Optical Properties

- Its sulfate monohydrate form has been synthesized and analyzed for molecular structure and vibrational spectra. This compound shows potential for nonlinear optical (NLO) applications due to its non-zero hyperpolarizability (Barhoumi et al., 2017).

Dopamine Receptor Agonists

- Aminothiazole analogs, including 2,6-diaminotetrahydrobenzothiazole, have been identified as agonists for dopamine D3 receptors. These compounds, due to their high affinity and selectivity, are significant in the development of treatments for neurological disorders (Avenell et al., 1999).

Proton Exchange Membranes

- Sulfonated polybenzothiazoles derived from this compound have been investigated for their suitability as proton exchange membranes, showing high proton conductivity and thermal stability, making them viable for applications in energy systems (Wang et al., 2012).

Safety and Hazards

Zukünftige Richtungen

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole can be used to prepare its sulfate monohydrate salt, which acts as a good material for nonlinear optical (NLO) applications. It can also be used as a corrosion inhibitor for mild steel in an acidic medium . It serves as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist .

Wirkmechanismus

Target of Action

The primary targets of 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole, also known as 4,5,6,7-Tetrahydrobenzo[d]thiazole-2,6-diamine, are Casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β) . These kinases are responsible for the phosphorylation of a tumor suppressor protein (PTEN) in a cooperative manner .

Mode of Action

The compound acts as a dual kinase inhibitor against CK2 and GSK3β . By inhibiting these kinases, it prevents the deactivation of PTEN, a tumor suppressor protein . This compound also acts as an inhibitor of bacterial DNA gyrase B (GyrB), a type II topoisomerase .

Biochemical Pathways

The inhibition of CK2 and GSK3β prevents the phosphorylation and subsequent deactivation of PTEN . This can lead to the prevention of uncontrolled cell growth, a hallmark of cancer. In the case of GyrB inhibition, it interferes with the supercoiling and uncoiling of bacterial DNA, which is crucial for DNA replication, transcription, and repair .

Pharmacokinetics

It’s known that the compound is a solid at room temperature . It’s almost insoluble in water but can dissolve in organic solvents like ethanol and dimethylformamide . These properties may affect its bioavailability and distribution in the body.

Result of Action

The inhibition of CK2 and GSK3β by this compound can potentially prevent the growth of cancer cells . Its action as a GyrB inhibitor can lead to the inhibition of bacterial growth .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and organic solvents can affect its distribution and absorption in the body

Biochemische Analyse

Biochemical Properties

It is known to interact with various biomolecules, including enzymes and proteins

Cellular Effects

2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole has been shown to have significant effects on various types of cells. It has been observed to inhibit leukemia cells and cancer cells in vitro . The compound influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to bind to histone H3 proteins , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Eigenschaften

IUPAC Name |

4,5,6,7-tetrahydro-1,3-benzothiazole-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S/c8-4-1-2-5-6(3-4)11-7(9)10-5/h4H,1-3,8H2,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRYZHHKWSHHFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)SC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60909060 | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104617-49-4, 106006-83-1 | |

| Record name | 4,5,6,7-Tetrahydro-2,6-benzothiazolediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104617-49-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Imino-2,3,4,5,6,7-hexahydro-1,3-benzothiazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60909060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diamino-4,5,6,7-tetrahydrobenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Benzothiazolediamine, 4,5,6,7-tetrahydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![tert-butyl N-[3-(hydroxymethyl)cyclobutyl]carbamate](/img/structure/B124345.png)